molecular formula C17H20O6S2 B1583552 1,3-Bis(tosyloxy)propane CAS No. 5469-66-9

1,3-Bis(tosyloxy)propane

Cat. No. B1583552
CAS RN: 5469-66-9
M. Wt: 384.5 g/mol
InChI Key: ODVREDGIWSDQFD-UHFFFAOYSA-N
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Patent
US09000108B2

Procedure details

To a solution of 116.36 g (610.37 mmol) of tosyl chloride in 200 mL of anhydrous pyridine add 19.26 g (253.09 mmol) of 1,3-propanediol in 50 mL of anhydrous pyridine dropwise over the period of two hours at 0-10° C. Stir the reaction mixture for an additional four hours, then pour it into 500 mL of ice cold water. Collect the white precipitate that forms by filtration, wash filter cake with water, dilute aqueous sulfuric acid (10 wt. %), dilute aqueous sodium carbonate (1M), and again with water. Crystallize the wet product from acetone to afford 80.68 g (83%) of 1,3-propanediol bis(4-methylbenzenesulfonate) as off white powder. 1H NMR (400 MHz, CDCl3) δ 7.77-7.69 (m, 4H), 7.37-7.30 (m, 4H), 4.05 (t, J=6.0 Hz, 4H), 2.44 (s, 6H), 1.99 (p, J=6.0 Hz, 2H). 13C{1H} NMR (101 MHz, CDCl3) δ 145.01, 132.65, 129.92, 127.84, 65.83, 28.67, 21.61. MS (m/e): 408 (M+Na).
Quantity
116.36 g
Type
reactant
Reaction Step One
Quantity
19.26 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1](Cl)([C:4]1[CH:10]=[CH:9][C:7]([CH3:8])=[CH:6][CH:5]=1)(=[O:3])=[O:2].[CH2:12]([OH:16])[CH2:13][CH2:14][OH:15]>N1C=CC=CC=1>[CH3:8][C:7]1[CH:9]=[CH:10][C:4]([S:1]([O:15][CH2:14][CH2:13][CH2:12][O:16][S:1]([C:4]2[CH:10]=[CH:9][C:7]([CH3:8])=[CH:6][CH:5]=2)(=[O:3])=[O:2])(=[O:3])=[O:2])=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
116.36 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)Cl
Name
Quantity
19.26 g
Type
reactant
Smiles
C(CCO)O
Name
Quantity
200 mL
Type
solvent
Smiles
N1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
ice
Quantity
500 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
Stir the reaction mixture for an additional four hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Collect the white precipitate that forms
FILTRATION
Type
FILTRATION
Details
by filtration
WASH
Type
WASH
Details
wash
FILTRATION
Type
FILTRATION
Details
filter cake with water, dilute aqueous sulfuric acid (10 wt. %), dilute aqueous sodium carbonate (1M)
CUSTOM
Type
CUSTOM
Details
Crystallize the wet product from acetone

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC1=CC=C(C=C1)S(=O)(=O)OCCCOS(=O)(=O)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 80.68 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.